BenchChemオンラインストアへようこそ!

N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Lipophilicity Drug-likeness Permeability

N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a fully synthetic small molecule belonging to the 2-(piperidin-1-yl)pyrimidin-4-yloxy acetamide class. Its structure features a 6-methyl-2-(piperidin-1-yl)pyrimidine core linked via an oxyacetamide bridge to a 4-methoxyphenyl ring.

Molecular Formula C19H24N4O3
Molecular Weight 356.426
CAS No. 1029776-66-6
Cat. No. B2394167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
CAS1029776-66-6
Molecular FormulaC19H24N4O3
Molecular Weight356.426
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C19H24N4O3/c1-14-12-18(22-19(20-14)23-10-4-3-5-11-23)26-13-17(24)21-15-6-8-16(25-2)9-7-15/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24)
InChIKeyNRCDAYQJVRBKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS 1029776-66-6): Core Physicochemical Profile and Scaffold Classification


N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a fully synthetic small molecule belonging to the 2-(piperidin-1-yl)pyrimidin-4-yloxy acetamide class. Its structure features a 6-methyl-2-(piperidin-1-yl)pyrimidine core linked via an oxyacetamide bridge to a 4-methoxyphenyl ring. Key computed properties include a molecular weight of 356.4 g/mol, a calculated partition coefficient (XLogP3) of 3.1, a topological polar surface area (TPSA) of 76.6 Ų, and a single hydrogen bond donor [1]. The compound is catalogued under PubChem CID 49674725 and is supplied by multiple vendors as a research-grade screening compound, commonly at ≥95% purity. Its scaffold places it within a family of structures explored in patent literature as kinase inhibitors (e.g., Pim kinases, US9394297) and as modulators of inflammatory signaling, though direct biological annotation for this specific derivative remains sparse in the public domain.

Why Substituting N-(4-Methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide with a Close Analog in Screening or SAR Studies Yields Non-Transferable Results


Within the 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide chemotype, even minor perturbations to the terminal amide substituent produce discrete changes in lipophilicity, polar surface area, and hydrogen bonding capacity that cannot be compensated for by simply adjusting compound concentration. For example, replacing the 4-methoxyphenyl terminus with a 4-acetylphenyl group raises the calculated logP by approximately 0.3 units and adds a second H‑bond acceptor while removing the electron‑donating methoxy motif, altering both passive permeability and hydrogen‑bonding geometry [1][2]. Conversely, moving the methoxy group to the ortho position (2‑methoxyphenyl analog) reduces TPSA and modifies the dihedral angle of the phenyl ring relative to the amide plane, which in turn influences target‑site complementarity. These measurable physicochemical divergences mean that affinity, selectivity, and ADME profiles obtained for one analog cannot be assumed for another, making precise compound identification and procurement essential for reproducible SAR and screening campaigns.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide Against Closest Analogs


Lipophilicity (XLogP3) Comparison Against the 4-Acetylphenyl Analog

The target compound exhibits a calculated XLogP3 of 3.1, which is 0.4 units lower than the 4-acetylphenyl analog (XLogP3 ≈ 3.5). The lower lipophilicity of the 4-methoxyphenyl derivative predicts reduced non-specific protein binding and a potentially improved aqueous solubility profile relative to the acetylphenyl variant [1][2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation from the Ortho-Methoxy Regioisomer

The para-methoxyphenyl substitution of the target compound yields a TPSA of 76.6 Ų, which is higher than the ortho-methoxy regioisomer (estimated TPSA ≈ 67–70 Ų) due to the more exposed orientation of the methoxy oxygen in the para position. This TPSA value places the compound near the upper limit of the commonly cited CNS-permeability threshold of <90 Ų, while still maintaining favorable characteristics for oral absorption prediction [1][2].

Polar Surface Area CNS Permeability Absorption

Hydrogen Bond Donor Count Advantage Over the 4-Cyanophenyl Analog

The target compound possesses exactly one hydrogen bond donor (the amide NH), identical to the core scaffold but distinct from the 4-cyanophenyl analog which introduces an additional H‑bond acceptor from the nitrile group. The single H‑bond donor maintains the donor–acceptor ratio at 1:6, avoiding the risk of desolvation penalties associated with additional polar atoms in the cyanophenyl series, while preserving the capacity to form a directional hydrogen bond with a target backbone or side chain [1][2].

Hydrogen Bonding Ligand Efficiency Binding Affinity

Electron-Donating para-Methoxy Group Differentiates from Electron-Withdrawing Substitutents in Scaffold SAR

The 4‑methoxyphenyl group is a moderate electron‑donating substituent (Hammett σp = –0.27), whereas close analogs such as the 4‑acetylphenyl (σp = +0.50) and 4‑cyanophenyl (σp = +0.66) bear strong electron‑withdrawing groups. In the context of structurally related piperidinylpyrimidine acetamides disclosed in patent literature (e.g., US9394297, Pim kinase inhibitors), the electronic nature of the terminal phenyl ring modulates the electron density of the amide carbonyl and influences both target‑site complementarity and metabolic stability [1].

SAR Electronics Kinase inhibition

High-Value Application Scenarios for N-(4-Methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide Based on Differentiated Physicochemical Evidence


Kinase Inhibitor Hit Expansion and SAR Exploration

The piperidinylpyrimidine acetamide core is validated within the Pim kinase inhibitor patent literature (US9394297). The electron-donating 4‑methoxyphenyl group of this compound provides a distinct electronic profile compared to electron-withdrawing analogs, enabling systematic exploration of the electronic requirements of the kinase ATP-binding pocket. Procuring this specific compound allows medicinal chemists to interrogate whether electron-rich terminal phenyl groups are tolerated or preferred in their target of interest, using a scaffold that is already known to bind the Pim kinase family at low nanomolar potencies [5].

Passive Permeability and CNS Exposure Screening

With a TPSA of 76.6 Ų and a balanced XLogP3 of 3.1, the compound falls within favorable drug-like space for both oral absorption and potential blood‑brain barrier penetration (TPSA <90 Ų). It serves as a calibrated probe molecule in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayers, where its TPSA advantage over the ortho‑methoxy regioisomer (lower TPSA) and its superior XLogP3 over the 4‑acetylphenyl analog (higher logP) make it a preferred reference for differentiating passive transcellular flux from transporter‑mediated efflux [1][3].

Solubility and Formulation Pre‑Screening for in Vivo Pharmacology

The single hydrogen bond donor and moderate TPSA of 76.6 Ų suggest that aqueous solubility can be achieved through simple pH adjustment or co‑solvent systems. This contrasts with the higher‑logP 4‑acetylphenyl analog, which may require more complex formulation. The compound is therefore suitable as a formulation‑friendly starting point for pharmacokinetic screening in rodent models, where minimal vehicle‑related toxicity is desired [1][2].

Computational Docking and Scaffold‑Hopping Campaigns

The well‑defined 4‑methoxyphenyl acetamide moiety serves as a robust pharmacophoric element in ligand‑based virtual screening. The computed physicochemical parameters (XLogP3 = 3.1, TPSA = 76.6 Ų, one HBD) provide validated descriptors for building quantitative structure–activity relationship (QSAR) models. Researchers performing scaffold‑hopping experiments can use this compound as a reference point to calibrate docking scores against experimentally determined affinity data generated on‑demand for their target of interest [1][4].

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.